

Methyl Coumalate (CAS 6018-41-3): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl coumalate*

Cat. No.: B027924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl coumalate, with CAS Registry Number 6018-41-3, is a versatile heterocyclic compound belonging to the 2-pyrone class of molecules.^{[1][2]} Also known by its synonyms such as Methyl 2-oxo-2H-pyran-5-carboxylate and Methyl 2-pyrone-5-carboxylate, it serves as a pivotal intermediate in organic synthesis and holds significant potential in the pharmaceutical and agrochemical industries.^{[3][4][5]} Its unique chemical structure, featuring a conjugated diene system within a lactone ring, makes it a valuable precursor for a wide array of more complex molecules.^[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **methyl coumalate**, with a focus on its utility in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **methyl coumalate** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of **Methyl Coumalate**

Property	Value	Reference(s)
CAS Number	6018-41-3	[5]
Molecular Formula	C ₇ H ₆ O ₄	[3][6]
Molecular Weight	154.12 g/mol	[3][6]
Appearance	White to brown crystalline powder	[3]
Melting Point	65-67 °C	
Boiling Point	178-180 °C at 60 mmHg	
Density	1.326 g/cm ³	[2]
Solubility	Freely soluble in dichloromethane	[2]
Flash Point	137 °C	[2]
Refractive Index	1.513	
Storage	Store at 0-8 °C in a cool, dry place	[3]

Spectroscopic Data

The structural elucidation of **methyl coumalate** and its reaction products relies on various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyl Coumalate**

Technique	Data	Reference(s)
¹ H NMR	Spectra available on PubChem	[3]
¹³ C NMR	Spectra available on PubChem	[3]
IR Spectroscopy	Spectra available on PubChem and ChemicalBook	[3][6]
Mass Spectrometry	Data available on PubChem	[3]

Synthesis of Methyl Coumalate

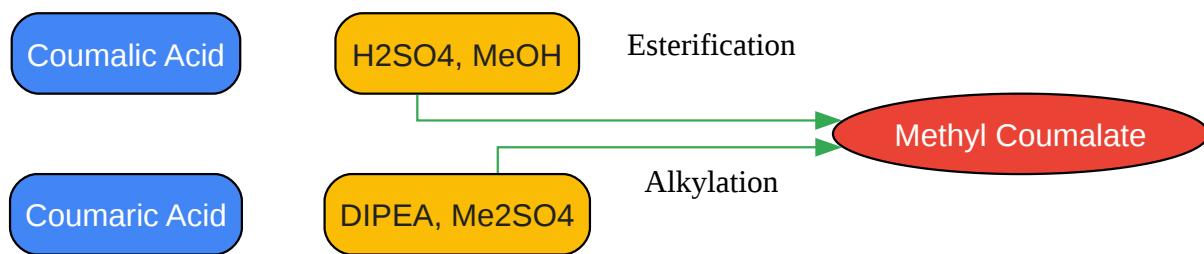
Methyl coumalate can be synthesized through several routes, with the esterification of coumalic acid being a common method. Two detailed protocols are provided below.

Experimental Protocol 1: Synthesis from Coumalic Acid via Acid Catalysis

This method involves the direct esterification of coumalic acid using methanol in the presence of a strong acid catalyst.

- Reagents:
 - Coumalic acid (pulverized)
 - Concentrated sulfuric acid
 - Methanol
 - Anhydrous sodium carbonate
 - Ice
 - Water
- Procedure:
 - In a round-bottomed flask equipped with a thermometer, add concentrated sulfuric acid.

- While swirling and maintaining the temperature between 20-30 °C with an ice bath, add pulverized coumaric acid in small portions.
- Add methanol portion-wise, keeping the temperature between 25-35 °C.
- Heat the mixture on a steam bath for 1 hour.
- Cool the reaction mixture to approximately 40 °C and pour it slowly into a beaker of water while stirring and maintaining the temperature below 40 °C with an ice bath.
- Neutralize the solution by adding anhydrous sodium carbonate in small portions until slightly alkaline.
- Collect the precipitated **methyl coumalate** by filtration.
- Wash the crude product with cold water multiple times to remove inorganic salts.
- Air-dry the purified product overnight.[\[1\]](#)


- Expected Yield: 32-45%[\[1\]](#)

Experimental Protocol 2: Synthesis from Coumaric Acid via Alkylation

This protocol describes the synthesis from coumaric acid using a non-nucleophilic base and an alkylating agent.

- Reagents:
 - Coumaric acid
 - N-methylpyrrolidone (NMP)
 - Diisopropylethylamine (DIPEA)
 - Dimethyl sulfate
 - Toluene

- Sodium bicarbonate solution
- Water
- Procedure:
 - To a suspension of coumaric acid in N-methylpyrrolidone at 25 °C, add diisopropylethylamine.
 - Slowly add dimethyl sulfate over a period of 1 hour.
 - Stir the reaction mixture continuously for 2 hours at 25 °C.
 - Upon completion of the reaction, dilute the mixture with toluene.
 - Perform sequential extractions with water, sodium bicarbonate solution, and again with water.
 - Remove the toluene under vacuum.
 - The crude product can be purified by short-path distillation or crystallization.
- Expected Yield: ~64%

[Click to download full resolution via product page](#)

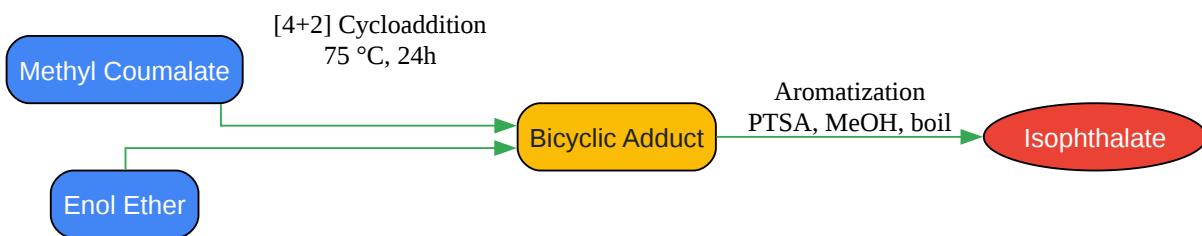
Caption: Synthesis pathways to **Methyl Coumalate**.

Chemical Reactivity and Key Reactions

Methyl coumalate is a reactive molecule that participates in a variety of organic transformations, most notably cycloaddition reactions.

Diels-Alder Reactions

As a 2-pyrone, **methyl coumalate** can act as a dienophile in Diels-Alder reactions.^[1] It reacts with various dienes, such as 1,3-butadienes and cyclohexadiene, to form complex cyclic structures.^[1] For instance, with 1,3-butadienes at 100°C, it yields tetrahydrocoumarins and tricyclic octenes. It also undergoes Diels-Alder reactions with unactivated alkenes to afford para-substituted adducts.


A notable application is its reaction with enol ethers. This reaction produces stable bicyclic adducts which can be subsequently converted into isophthalates, valuable dicarboxylic acid derivatives.

Experimental Protocol: Diels-Alder Reaction with an Enol Ether

This protocol outlines the general procedure for the reaction of **methyl coumalate** with an enol ether to form a bicyclic adduct, which can be further processed to an isophthalate.

- Reagents:
 - **Methyl coumalate**
 - Enol ether (e.g., ethyl vinyl ether)
 - Acetonitrile (MeCN)
 - p-Toluenesulfonic acid (PTSA) (for aromatization step)
 - Methanol (for aromatization step)
 - Silica gel for chromatography
- Procedure for Adduct Formation:

- In a sealed tube, combine **methyl coumalate** (1.0 mmol), the enol ether (3.0 mmol), and acetonitrile (1.0 mL).
- Heat the sealed tube in an oil bath at 75 °C with stirring for 24 hours.
- After the reaction, remove the solvent under reduced pressure.
- Purify the resulting residue by silica gel chromatography to isolate the bicyclic adduct.
- Procedure for Isophthalate Formation:
 - Dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL) in a suitable flask.
 - Add a catalytic amount of PTSA (a single crystal).
 - Boil the solution for 18 hours.
 - Remove the solvent under reduced pressure.
 - Purify the residue by silica gel chromatography to obtain the corresponding dimethyl isophthalate derivative.

[Click to download full resolution via product page](#)

Caption: Diels-Alder reaction of **Methyl Coumalate**.

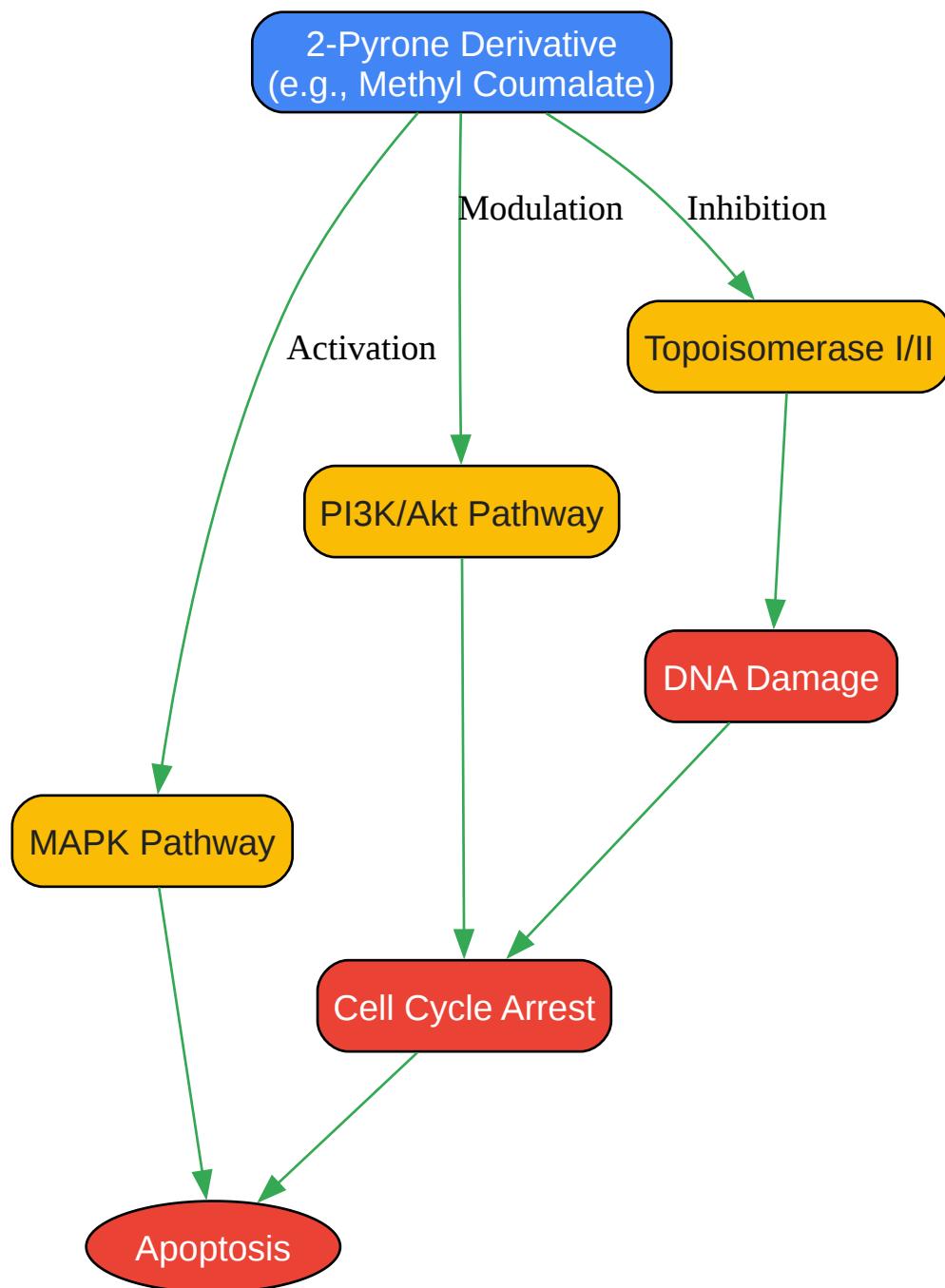
Phosphine-Catalyzed Annulations

Methyl coumalate is also utilized as a reagent in phosphine-catalyzed annulation reactions. Specifically, it participates in [4+3] annulation reactions with modified allylic carbonates,

providing a method for constructing complex seven-membered ring systems.

Applications in Drug Development and Research

Methyl coumalate is a valuable building block in the synthesis of pharmaceuticals and has shown potential as a bioactive molecule itself.


Intermediate in Pharmaceutical Synthesis

Methyl coumalate is reported to be an intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin. While some sources indicate this connection, a detailed, publicly available synthetic route from **methyl coumalate** to a key Tazarotene precursor like ethyl 6-chloronicotinate is not well-documented in the scientific literature. The established synthesis of Tazarotene typically involves the Sonogashira coupling of an acetylene derivative with ethyl 6-chloronicotinate.

Biological Activity and Cytotoxicity

As an α,β -unsaturated ketone, **methyl coumalate** has demonstrated cytotoxic effects against certain cell lines, including human normal gingival fibroblast cells and oral squamous cell carcinoma cell line-2.^[2] This suggests its potential as a lead compound in cancer research.

The broader class of 2-pyrone compounds has been studied for their anticancer properties. Their mechanism of action can be multifaceted. Some 2-pyrone derivatives have been shown to induce apoptosis in cancer cells by affecting key signaling pathways. For example, studies on certain pyrone derivatives have demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3K/Akt pathway, both of which are critical in regulating cell growth, proliferation, and survival. Furthermore, 2-pyrone derivatives can induce cellular DNA damage and form complexes with topoisomerases I and II, enzymes crucial for DNA replication and transcription, leading to cell death.

[Click to download full resolution via product page](#)

Caption: Generalized cytotoxicity pathway of 2-pyrones.

Safety Information

According to available Safety Data Sheets (SDS), **methyl coumalate** is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all

chemicals, appropriate safety precautions should be taken. It is recommended to handle **methyl coumalate** in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

Methyl coumalate is a highly versatile and valuable chemical intermediate with a wide range of applications in organic synthesis. Its ability to participate in various cycloaddition reactions makes it a powerful tool for the construction of complex molecular architectures. Its demonstrated cytotoxicity, coupled with the known biological activities of the 2-pyrone scaffold, highlights its potential for further investigation in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of **methyl coumalate** in their synthetic and medicinal chemistry endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2009116075A3 - Process for preparation of tazarotene - Google Patents [patents.google.com]
- 2. CN101041631B - Improved Synthetic Process of β -Carotene - Google Patents [patents.google.com]
- 3. tlh.leapchemproduct.com [tlh.leapchemproduct.com]
- 4. Page loading... [guidechem.com]
- 5. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
- 6. ethyl 6-chloronicotinate | Pharmaceutical Intermediate | 49608-01-7 - PHMO [phmo.com]
- To cite this document: BenchChem. [Methyl Coumalate (CAS 6018-41-3): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027924#methyl-coumalate-cas-number-6018-41-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com